molecular formula C9H18N2O3 B025603 H-beta-Ala-DL-leu-OH CAS No. 102029-56-1

H-beta-Ala-DL-leu-OH

Cat. No. B025603
M. Wt: 202.25 g/mol
InChI Key: YVFFCSSMTOXAQS-UHFFFAOYSA-N
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Description

“H-beta-Ala-DL-leu-OH”, also known as “β-Alanyl-DL-Leucine” or “B-ALANYL-DL-LEUCINE”, is a chemical compound with the molecular formula C9H18N2O3 and a formula weight of 202.25 . It is one of the many variants of amino acids and peptides that are essential components in the field of biochemistry .


Synthesis Analysis

The synthesis of “H-beta-Ala-DL-leu-OH” involves complex biochemical processes. Amino acids like leucine play a unique signaling role in various tissues, promoting protein synthesis via activating the mammalian target of rapamycin (mTOR) signaling pathway . The synthesis of peptides from its component amino acids requires selective acylation of a free amine .


Molecular Structure Analysis

The molecular structure of “H-beta-Ala-DL-leu-OH” is represented by the molecular formula C9H18N2O3 . The average mass is 202.251 Da and the monoisotopic mass is 202.131744 Da .


Chemical Reactions Analysis

The chemical reactions involving “H-beta-Ala-DL-leu-OH” are complex and involve various biochemical pathways. The activation of AMP-activated protein kinase (AMPK) and silent information regulator transcript 1 (SIRT1) by leucine is a major event that mediates fatty acid oxidation and mitochondrial biogenesis in skeletal muscle .


Physical And Chemical Properties Analysis

The physical and chemical properties of “H-beta-Ala-DL-leu-OH” are defined by its molecular structure. It has a molecular formula of C9H18N2O3 and a formula weight of 202.25 .

Safety And Hazards

The safety data sheet for “H-beta-Ala-DL-leu-OH” suggests that personal protective equipment should be used to avoid dust formation. In case of accidental release, it is advised to avoid breathing mist, gas, or vapors .

Future Directions

The future directions in the study of “H-beta-Ala-DL-leu-OH” and similar compounds involve the discovery and development of new chiral stationary phases and derivatization reagents to increase the resolution of chiral separations . This could lead to advancements in the field of biochemistry and the development of new therapeutic agents.

properties

IUPAC Name

2-(3-aminopropanoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(2)5-7(9(13)14)11-8(12)3-4-10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFFCSSMTOXAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopropanoylamino)-4-methylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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